molecular formula C14H11N3O4 B6512790 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile CAS No. 898454-14-3

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile

Cat. No.: B6512790
CAS No.: 898454-14-3
M. Wt: 285.25 g/mol
InChI Key: UXAJPNPQCQLLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • React the intermediate with acetonitrile under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrazinone and acetonitrile functionalities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
  • Reduction

    • Reduction reactions can target the pyrazinone moiety, potentially converting it to a pyrazolidinone derivative.
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the acetonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazolidinone derivatives.

    Substitution: Various substituted acetonitrile derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Medicine

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring and pyrazinone moiety are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of the benzodioxin ring with the pyrazinone and acetonitrile groups makes 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile unique. This unique structure contributes to its distinct chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-3-4-16-5-6-17(14(19)13(16)18)10-1-2-11-12(9-10)21-8-7-20-11/h1-2,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJPNPQCQLLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.